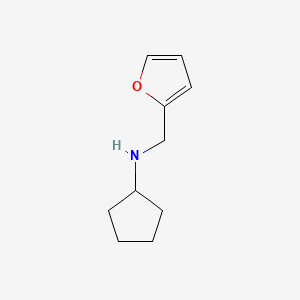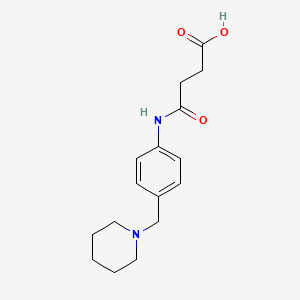
3-(Isopropylamino)propan-1-ol
Vue d'ensemble
Description
3-(Isopropylamino)propan-1-ol is a chemical compound that is structurally related to beta-adrenergic blocking drugs. These types of compounds are known for their ability to block the action of epinephrine and norepinephrine on beta-adrenergic receptors, which can have various therapeutic effects such as lowering blood pressure and heart rate. The structure-activity relationship of these compounds indicates that their blocking activity is influenced by electronic and steric factors, which can affect their interaction with biological targets .
Synthesis Analysis
The synthesis of related compounds, such as 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, involves the introduction of heterocyclic moieties either in the aryl or amidic groups. These compounds have been synthesized and evaluated for their potency compared to propranolol, a well-known beta-blocker. The synthesis of 3-(N-alkylamino)-1-propanols, which are structurally similar to this compound, can be achieved through the reduction of reaction products between 3-amino-1-propanol and carbonyl compounds using lithium aluminum hydride. This method is particularly effective when the carbonyl component has optimal electrophilicity .
Molecular Structure Analysis
The molecular structure of this compound and its analogs is crucial for their function as beta-adrenergic blocking agents. The presence of substituents and their electronic and steric properties significantly influence the blocking activity. For instance, the negentropy, equalized electronegativity, and partial charge of the substituents have been correlated with the blocking activity of these compounds. This suggests that fine-tuning the molecular structure can enhance or diminish the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound analogs are characterized by the introduction of various substituents that can alter the compound's properties. The reactivity of these compounds is determined by the nature of the substituents and the core structure of the propanol backbone. The lithium aluminum hydride reduction is a key step in the synthesis of N-alkylamino propanols, which is a reaction that is sensitive to the electrophilicity of the carbonyl compounds involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its analogs are influenced by their molecular structure. The electronic properties of the substituents, such as electronegativity and charge distribution, can affect the solubility, stability, and overall reactivity of the compounds. The steric factors, which include the size and shape of the substituents, can also play a role in the compounds' ability to interact with biological targets and enzymes. These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds when used as beta-adrenergic blocking agents .
Applications De Recherche Scientifique
Synthèse chimique
“3-(Isopropylamino)propan-1-ol” est utilisé dans la synthèse de divers composés chimiques. Par exemple, il a été utilisé dans la synthèse du (±) 2‐(4‐((2‐isopropoxyethoxy)méthyl) phénoxy)‐3‐(isopropylamino)propan‐1-ol .
Recherche biologique
En recherche biologique, “this compound” peut être utilisé pour étudier ses effets sur les organismes biologiques. Par exemple, il a été observé que le propan-1-ol à 2% inhibait dans une certaine mesure le développement de biofilms chez Candida albicans .
Pharmacocinétique
Le composé possède certaines propriétés pharmacocinétiques qui le rendent intéressant pour la recherche. Il a une absorption GI élevée, n'est pas un substrat de la P-gp et n'inhibe pas les enzymes CYP450 .
Conception de médicaments
En raison de ses propriétés physicochimiques, “this compound” pourrait potentiellement être utilisé dans la conception de médicaments. Il a un score de Lipinski de 0,0, indiquant qu'il suit la règle des cinq de Lipinski, qui est souvent utilisée comme guide dans le développement de médicaments .
Science des matériaux
En science des matériaux, “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux matériaux en raison de sa structure chimique unique .
Recherche sur la sécurité
Le composé présente certaines caractéristiques de sécurité qui sont importantes pour la recherche. Par exemple, il a des déclarations de danger et des déclarations de précaution spécifiques qui lui sont associées .
Safety and Hazards
Mécanisme D'action
Target of Action
3-(Isopropylamino)propan-1-ol is a beta-blocker, similar to Bisoprolol . Its primary targets are beta-1 adrenergic receptors , which are mainly located in the heart . These receptors play a crucial role in the regulation of heart rate and blood pressure.
Mode of Action
This compound works by non-selectively blocking beta-1 adrenergic receptors . This blocking action inhibits the effects of epinephrine and norepinephrine, hormones that increase heart rate and blood pressure . By blocking these receptors, this compound decreases heart rate and blood pressure .
Biochemical Pathways
The action of this compound affects the sympathetic nervous system , which mediates the fight-or-flight response . By blocking the beta-1 adrenergic receptors, it inhibits the action of catecholamines (epinephrine and norepinephrine), thereby reducing heart rate and blood pressure .
Pharmacokinetics
For instance, its lipophilicity might influence its absorption and distribution .
Result of Action
The primary result of the action of this compound is a decrease in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions like hypertension.
Propriétés
IUPAC Name |
3-(propan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7-4-3-5-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCPWFOPXIDRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366270 | |
| Record name | 3-(isopropylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33918-15-9 | |
| Record name | 3-(isopropylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Isopropylamino)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)



![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)
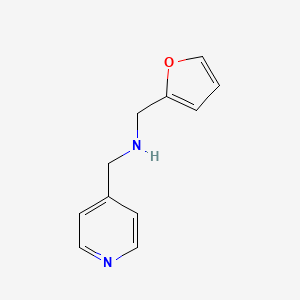
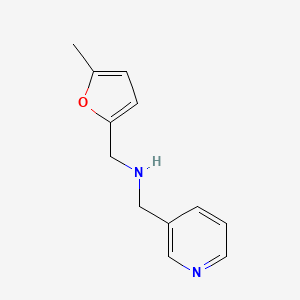
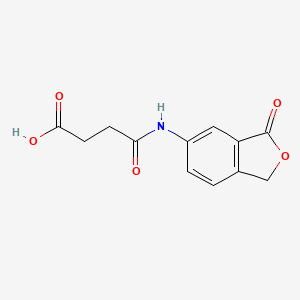
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
